molecular formula C12H10N4 B13999447 Benzo[c]cinnoline-1,10-diamine CAS No. 62121-67-9

Benzo[c]cinnoline-1,10-diamine

Cat. No.: B13999447
CAS No.: 62121-67-9
M. Wt: 210.23 g/mol
InChI Key: LTLVUGMKIQZAOP-UHFFFAOYSA-N
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Description

Benzo[c]cinnoline-1,10-diamine (CAS 62121-67-9) is a high-purity diamine derivative of the heterocyclic aromatic compound Benzo[c]cinnoline. This compound features a planar tricyclic structure with a central -N=N- azo moiety, which is a subject of interest in advanced material science and medicinal chemistry research . Compounds based on the Benzo[c]cinnoline scaffold are recognized for their excellent coordination ability and conjugate structure, making them valuable building blocks in the development of high-performance materials . Research indicates potential applications for such derivatives in polymer solar cells (PSCs) and as key components in conjugated polymers for Organic Field-Effect Transistors (OFETs) . Furthermore, the structural motif is investigated for creating selective chemosensors and photoluminescence materials . In the realm of pharmaceutical research, Benzo[c]cinnoline derivatives have been studied for their physiological activities, which include antimicrobial, herbicidal, and cytotoxic properties . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

62121-67-9

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

benzo[c]cinnoline-1,10-diamine

InChI

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)16-15-9/h1-6H,13-14H2

InChI Key

LTLVUGMKIQZAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=NC3=CC=CC(=C32)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[c]cinnoline-1,10-diamine can be synthesized from 2,2’-diamino-1,1’-biaryls using a nitrite source as the diazotizing reagent. The process involves in situ diazotization of the diamino-biaryl to form diazonium salts, followed by subsequent cyclization . Another method involves the reduction of 2,2’-dinitrobiphenyls using reducing agents such as Raney Ni, Pd/C, Zn, Fe, and LiAlH4 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The practicality of these processes has been demonstrated through gram-scale production under mild reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzo[c]cinnoline-1,10-diamine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in single-electron transfer processes driven by oxidants, leading to intramolecular cyclization via nucleophilic addition . This mechanism is crucial for its applications in various fields, including its role as a ligand and in biological studies.

Comparison with Similar Compounds

Reactivity and Functionalization

  • Benzo[c]cinnoline-1,10-diamine: The presence of two amine groups enhances reactivity toward cyclization and cross-coupling reactions. For example, it can undergo intramolecular cyclization to form tetraazapyrenes or react with electrophiles to generate fused heterocycles .
  • 1-Amino-10-propylthiobenzo[c]cinnoline: The thioether group facilitates sulfur-mediated cyclization, enabling access to benzothiazine frameworks, which are rare in natural products but relevant in drug design .
  • BCP Derivatives: Gold-catalyzed domino reactions enable modular assembly of BCPs with diverse substituents, leveraging nitriles as nitrogen sources. These reactions exhibit excellent functional group compatibility and high yields .

Physicochemical Properties

  • Aromaticity and Solubility: Benzo[c]cinnoline derivatives exhibit lower solubility in polar solvents compared to BCPs, which often include functional groups (e.g., esters, amides) that enhance hydrophilicity .
  • Thermal Stability: The diazaphenanthrene core in benzo[c]cinnolines confers high thermal stability, making them suitable for materials applications, whereas BCPs are primarily explored for bioactive roles .

Biological Activity

Benzo[c]cinnoline-1,10-diamine is a compound belonging to the class of heterocyclic aromatic amines. Its biological activity has garnered attention due to its potential therapeutic applications and mechanisms of action. This article synthesizes various research findings related to the biological properties of this compound, including its synthesis, pharmacological effects, and case studies demonstrating its efficacy.

Chemical Structure and Synthesis

This compound is characterized by a fused ring structure containing nitrogen atoms, which contributes to its diverse biological activities. The synthesis of benzo[c]cinnoline derivatives can be achieved through various methods, including Suzuki cross-coupling reactions and other functionalization techniques .

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC₁₂H₈N₂
Molecular Weight196.20 g/mol
Melting Point150-155 °C
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that benzo[c]cinnoline derivatives exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial depolarization and activation of caspases .
  • Antimicrobial Properties : Studies have reported that compounds within the cinnoline family, including this compound, possess antimicrobial effects against a range of pathogens. This includes antibacterial and antifungal activities that could be leveraged for therapeutic use .
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which are crucial in treating conditions characterized by chronic inflammation .
  • Neuroprotective Effects : Emerging evidence suggests that benzo[c]cinnoline derivatives may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have illustrated the efficacy of this compound in different biological contexts:

  • Study on Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines. The mechanism was attributed to the induction of DNA damage and cell cycle arrest at the G2/M phase .
  • Antimicrobial Efficacy : In vitro testing showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent .
  • Neuroprotective Study : A recent investigation into the neuroprotective effects revealed that benzo[c]cinnoline derivatives could mitigate oxidative stress-induced neuronal damage, suggesting a role in treating neurodegenerative disorders .

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